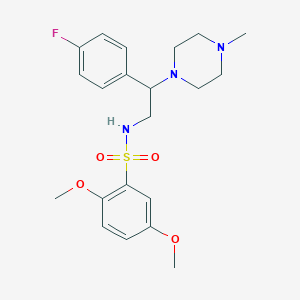

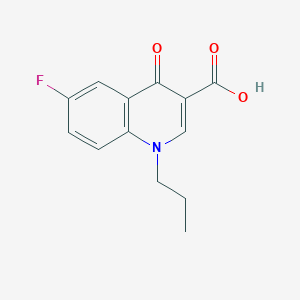

ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

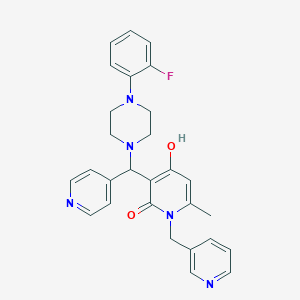

Compounds like “ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .

Molecular Structure Analysis

Triazole rings have a ring structure consisting of three nitrogen atoms and two carbon atoms . The exact molecular structure of “this compound” would require more specific information or experimental data.Scientific Research Applications

Synthesis Techniques and Chemical Properties

Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate and its derivatives are significant in chemical synthesis. Chen, Liu, and Chen (2010) explored the synthesis of related triazole compounds using "click chemistry," highlighting the efficiency of this method in producing triazoles with high yields (Chen, Liu, & Chen, 2010). Khomenko, Doroschuk, and Lampeka (2016) demonstrated the synthesis of ethyl 1,2,4-triazole-3-carboxylates, valuable in organic synthesis (Khomenko, Doroschuk, & Lampeka, 2016).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, these compounds show promising biological activities. Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial properties, which could have implications for drug discovery (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Karayel (2021) studied benzimidazole derivatives containing triazole for their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).

Structural and Molecular Studies

The structural properties of these compounds are crucial in understanding their interactions and stability. Dolzhenko et al. (2010) examined the molecular structure of a related compound, emphasizing the importance of intramolecular hydrogen bonding (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010). Ahmed et al. (2020) conducted a study on triazole derivatives, including analyses using Hirshfeld surface and DFT calculations, to understand π-hole tetrel bonding interactions (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Applications in Pharmaceutical Chemistry

In pharmaceutical chemistry, the derivatives of this compound are explored for various therapeutic applications. Gürbüz et al. (2020) investigated Schiff bases containing 1,2,4-triazole ring, highlighting their potential in treating various diseases (Gürbüz, Alkan, Manap, Kol, Özdemir, & Yüksek, 2020). Additionally, Salerno et al. (2004) synthesized triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating their significance in developing treatments for neurological disorders (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXAPKYEPDRRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)

![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)

![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)